molecular formula C14H20ClNO2 B14607369 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene CAS No. 58877-13-7

1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene

Cat. No.: B14607369
CAS No.: 58877-13-7
M. Wt: 269.77 g/mol
InChI Key: RXSIAUMRNAZJLR-UHFFFAOYSA-N
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Description

1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a chlorinated ethyl-nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene typically involves multiple steps, starting with the preparation of the chlorinated ethyl-nitroso intermediate. This intermediate is then reacted with 4-methylphenol under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The compound may also generate reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-ethylbenzene
  • 1-[(3-Chloro-3-methyl-2-nitrosopentyl)oxy]-4-methylbenzene
  • 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene

Uniqueness

1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

58877-13-7

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

1-(3-chloro-3-ethyl-2-nitrosopentoxy)-4-methylbenzene

InChI

InChI=1S/C14H20ClNO2/c1-4-14(15,5-2)13(16-17)10-18-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3

InChI Key

RXSIAUMRNAZJLR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(COC1=CC=C(C=C1)C)N=O)Cl

Origin of Product

United States

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